molecular formula C6H4BrNOS B12946287 3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one

3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one

Cat. No.: B12946287
M. Wt: 218.07 g/mol
InChI Key: HDCGXRYWPYIKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one is a heterocyclic compound that contains a bromine atom, a sulfur atom, and a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one typically involves the bromination of 4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine atom and the heterocyclic structure allow it to interact with various molecular targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one
  • 4,5-Dihydro-6H-thieno[2,3-c]pyrrol-6-one
  • 3-Chloro-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one

Uniqueness

3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications compared to its analogs. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C6H4BrNOS

Molecular Weight

218.07 g/mol

IUPAC Name

3-bromo-4,5-dihydrothieno[2,3-c]pyrrol-6-one

InChI

InChI=1S/C6H4BrNOS/c7-4-2-10-5-3(4)1-8-6(5)9/h2H,1H2,(H,8,9)

InChI Key

HDCGXRYWPYIKDB-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)N1)SC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.